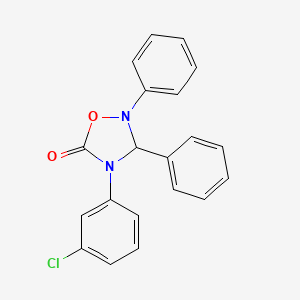![molecular formula C27H32N2O4 B15022092 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15022092.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, material science, and analytical chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-[4-(octyloxy)phenoxy]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon-nitrogen double bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Material Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Analytical Chemistry: The compound can serve as a ligand in the detection and quantification of metal ions in biological and environmental samples.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide involves its interaction with biological targets. The compound can chelate metal ions through its hydrazone linkage, forming stable complexes. These metal complexes can inhibit the activity of enzymes by binding to their active sites, thereby exerting antimicrobial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-oxopiperidine-1-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is unique due to its octyloxyphenoxy moiety, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This structural feature distinguishes it from other similar hydrazone compounds and broadens its range of applications in various fields.
Propiedades
Fórmula molecular |
C27H32N2O4 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-octoxyphenoxy)acetamide |
InChI |
InChI=1S/C27H32N2O4/c1-2-3-4-5-6-9-18-32-22-13-15-23(16-14-22)33-20-27(31)29-28-19-25-24-11-8-7-10-21(24)12-17-26(25)30/h7-8,10-17,19,30H,2-6,9,18,20H2,1H3,(H,29,31)/b28-19+ |
Clave InChI |
FVDGXUQIDJAKGX-TURZUDJPSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-3-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}aniline](/img/structure/B15022009.png)
![N-(3,4-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022012.png)
![N-(2,4-dimethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15022019.png)
![6-amino-2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B15022022.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15022031.png)

![5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15022046.png)
![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)
![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15022053.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022096.png)
